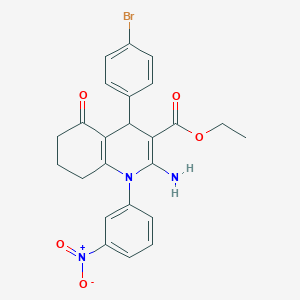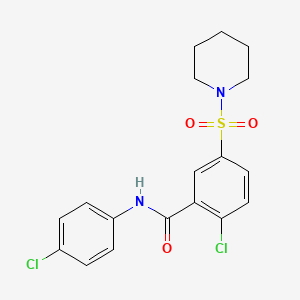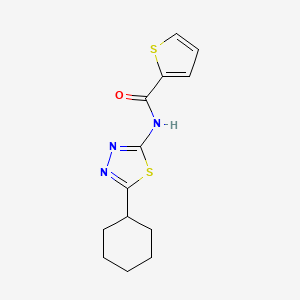
1-(4-Amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-1,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its ring structures, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as nitriles and hydrazines under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using amines.
Construction of the benzotriazole ring: This step involves the cyclization of appropriate precursors such as ortho-diamines and carboxylic acids or their derivatives.
Final assembly: The final step involves the coupling of the 1,2,5-oxadiazole and benzotriazole moieties under suitable reaction conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution may yield substituted derivatives with different functional groups.
科学研究应用
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is studied for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to cytotoxic effects in cancer cells.
相似化合物的比较
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one can be compared with other similar compounds, such as:
1,2,5-oxadiazole derivatives: These compounds share the 1,2,5-oxadiazole ring but differ in their substituents and overall structure.
Benzotriazole derivatives: These compounds contain the benzotriazole ring but may have different functional groups attached.
Amino-substituted heterocycles: These compounds have amino groups attached to various heterocyclic rings, offering different chemical and biological properties.
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-4-one lies in its combination of the 1,2,5-oxadiazole and benzotriazole rings, along with the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C10H12N6O2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC 名称 |
1-(4-amino-1,2,5-oxadiazol-3-yl)-7,7-dimethyl-5,6-dihydrobenzotriazol-4-one |
InChI |
InChI=1S/C10H12N6O2/c1-10(2)4-3-5(17)6-7(10)16(15-12-6)9-8(11)13-18-14-9/h3-4H2,1-2H3,(H2,11,13) |
InChI 键 |
IMCHKGVDTQRYNV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)C2=C1N(N=N2)C3=NON=C3N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15013377.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15013378.png)
![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-[5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B15013418.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)



![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
